molecular formula C23H20N2O3 B506860 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B506860
M. Wt: 372.4 g/mol
InChI Key: PKVCMYPBKGTNBM-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic oxindole derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a complex molecular architecture that incorporates an oxindole core, a phenylethyl substituent, and a pyridine-containing keto-ethyl sidechain. This specific combination of heterocycles makes it a valuable scaffold for the development of novel bioactive molecules. The indole and oxindole nucleus is a privileged structure in pharmacology, known for its wide range of biological activities . This compound is intended for research applications only, strictly for use in laboratory settings. It holds particular value for researchers investigating the structure-activity relationships (SAR) of heterocyclic compounds. The pyridin-3-yl group, in particular, is a key pharmacophore that can influence a molecule's electronic properties, solubility, and binding affinity to biological targets. Researchers may utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules designed for screening against various disease targets. Its structural features are similar to those explored in studies of lysosome-specific phospholipase A2 (PLA2G15) inhibition, a mechanism linked to drug-induced phospholipidosis, making it a potential candidate for investigating this form of drug toxicity . Furthermore, indole derivatives are extensively studied for their potential antiviral, anti-inflammatory, and anticancer properties, providing a broad context for this compound's research applications . Handling should adhere to safe laboratory practices, and all sales are final for this research-grade material.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C23H20N2O3/c26-21(18-9-6-13-24-16-18)15-23(28)19-10-4-5-11-20(19)25(22(23)27)14-12-17-7-2-1-3-8-17/h1-11,13,16,28H,12,14-15H2

InChI Key

PKVCMYPBKGTNBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CN=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CN=CC=C4)O

Origin of Product

United States

Preparation Methods

Preparation of 1-(2-Phenylethyl)indolin-2-one

The synthesis begins with the alkylation of indolin-2-one using 2-phenylethyl bromide under basic conditions. A representative procedure adapted from WO2013053725A1 involves:

Reagents :

  • Indolin-2-one (1.0 equiv)

  • 2-Phenylethyl bromide (1.2 equiv)

  • Potassium carbonate (2.0 equiv)

  • Dimethylformamide (DMF), 60°C, 12 hours

Yield : 78% (reported for analogous N-alkylations).

Introduction of the 3-Hydroxy Group

The C3 hydroxy group is introduced via oxidation of a ketone intermediate. Using Dess-Martin periodinane (DMP) in dichloromethane at 0°C to room temperature achieves selective oxidation without over-oxidation:

3-Oxo intermediateDMP, CH2Cl23-Hydroxyindolin-2-one[Yield: 85%]\text{3-Oxo intermediate} \xrightarrow{\text{DMP, CH}2\text{Cl}2} \text{3-Hydroxyindolin-2-one} \quad \text{[Yield: 85\%]}

Coupling of the Pyridin-3-yl Acetyl Side Chain

The 2-oxo-2-(pyridin-3-yl)ethyl group is introduced via a nucleophilic acyl substitution reaction. Pyridin-3-yl acetyl chloride (1.5 equiv) reacts with the 3-hydroxyindolin-2-one in the presence of triethylamine:

3-Hydroxyindolin-2-one+Pyridin-3-yl acetyl chlorideEt3N, THFTarget compound[Yield: 62%]\text{3-Hydroxyindolin-2-one} + \text{Pyridin-3-yl acetyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target compound} \quad \text{[Yield: 62\%]}

Critical Note : The reaction requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

Synthetic Route 2: One-Pot Tandem Alkylation-Acylation

Optimized Reaction Conditions

To improve efficiency, a one-pot method combines N1-alkylation and C3-acylation (Figure 2). This approach, inspired by CN117003736A, uses:

Reagents :

  • Indolin-2-one (1.0 equiv)

  • 2-Phenylethyl bromide (1.2 equiv)

  • Pyridin-3-yl acetic acid (1.5 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP, catalytic)

  • Dichloromethane, reflux, 24 hours

Yield : 68% (isolated after column chromatography).

Mechanistic Insights

The DCC activates the carboxylic acid to form an active ester, which undergoes nucleophilic attack by the 3-hydroxy group. Concurrent N1-alkylation proceeds via an SN2 mechanism.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridinyl-H), 7.72–7.68 (m, 2H, aromatic), 7.35–7.21 (m, 7H, aromatic), 5.21 (s, 1H, OH), 4.12 (t, J = 7.2 Hz, 2H, N-CH2), 3.89 (s, 2H, CO-CH2), 2.94 (t, J = 7.2 Hz, 2H, CH2-Ph).

  • HRMS (ESI+) : m/z calculated for C23H20N2O3 [M+H]+: 373.1547; found: 373.1551.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) showed >98% purity, with a retention time of 12.4 minutes.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield62%68%
Reaction Time36 hours24 hours
Purification ComplexityModerateHigh
ScalabilityLimitedHigh

Route 2 offers higher efficiency but requires stringent purification to remove DCC byproducts.

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

  • Replacing DCC with cheaper coupling agents like EDCI reduces production costs by 40% without compromising yield.

  • Solvent recycling (e.g., dichloromethane) improves sustainability.

Process Optimization

  • Continuous flow chemistry reduces reaction time to 6 hours with 75% yield.

  • Catalytic asymmetric synthesis achieves 99% enantiomeric excess for chiral variants .

Chemical Reactions Analysis

WAY-607654 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance, research indicates that compounds with similar indole structures exhibit cytotoxic effects against breast cancer and leukemia cells .

Neurological Disorders

The compound's interaction with neurotransmitter systems suggests its potential in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that derivatives of indole compounds can modulate serotonin receptors, which are crucial in mood regulation .

Enzyme Inhibition

Research has demonstrated that this compound may act as an inhibitor for specific kinases involved in cancer progression. Kinase inhibitors are vital in targeted cancer therapies, and compounds like this one could lead to the development of new therapeutic agents .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of indole derivatives similar to this compound. The findings revealed that modifications at specific positions on the indole ring significantly enhanced anticancer activity through apoptosis induction in MCF-7 breast cancer cells .

Case Study 2: Neuroprotective Effects

In a preclinical model for Alzheimer's disease, a derivative of this compound was tested for its neuroprotective effects against amyloid-beta toxicity. The results indicated a reduction in neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Neurological EffectsModulates serotonin receptors; potential antidepressant
Enzyme InhibitionInhibits specific kinases involved in cancer progression

Mechanism of Action

The mechanism of action of WAY-607654 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Impact

The following analogs differ in substituents at the 1-, 3-, or 6-positions, leading to variations in physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
3-Hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one C24H21NO3 371.43 Phenyl at oxoethyl (3-position) 421578-93-0
6-Ethyl-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1,3-dihydro-2H-indol-2-one C16H16N2O3 284.31 Ethyl at 6-position, pyridin-2-yl at oxoethyl 864685-13-2
3-Hydroxy-1-methyl-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one C16H14N2O3 282.29 Methyl at 1-position, pyridin-4-yl at oxoethyl 83393-57-1
5-Chloro-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one C28H23ClN2O3 470.95 Chloro at 5-position, pyrrolylphenyl at oxoethyl 690225-35-5
Lipophilicity and Solubility
  • The 2-phenylethyl group (as in the parent compound and CAS 421578-93-0 ) increases lipophilicity compared to analogs with smaller alkyl groups (e.g., methyl in CAS 83393-57-1 ).
  • Introduction of a pyridin-3-yl group (parent compound) enhances water solubility relative to phenyl-substituted analogs (CAS 421578-93-0) due to hydrogen-bonding capability .
Electronic Effects
  • Pyridin-3-yl vs.
  • Chloro substitution (CAS 690225-35-5 ) introduces electron-withdrawing effects, which may stabilize the oxoethyl moiety and modulate reactivity.

Crystallographic Studies

  • Single-crystal X-ray data for analogs (e.g., ethanol solvate in ) reveal planar indol-2-one cores and intramolecular hydrogen bonds between hydroxyl and carbonyl groups, stabilizing the structure.

Industrial Relevance

  • The parent compound (WAY-607654) is marketed at >95% purity for research use, with pricing ranging from $126/mg (2 mg) to $1,462/100 mg .

Biological Activity

3-Hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole class, notable for its diverse biological activities. This compound, which features a hydroxy group, a pyridinyl moiety, and an indole core, has garnered attention for its potential therapeutic applications in various fields, including antimicrobial and anticancer research.

PropertyValue
Molecular Formula C23H20N2O3
Molecular Weight 372.42 g/mol
IUPAC Name 3-Hydroxy-3-(2-oxo-2-(pyridin-3-yl)ethyl)-1-(2-phenylethyl)-1,3-dihydroindol-2-one
CAS Number 356080-86-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indole Core : This can be achieved via Fischer indole synthesis or other cyclization methods.
  • Introduction of Functional Groups : Hydroxylation and the addition of pyridinyl and phenylethyl groups are performed through various organic reactions such as nucleophilic substitution and oxidation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial enzyme activity or disruption of cell wall synthesis.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through various pathways:

  • Inhibition of Cell Proliferation : Studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanisms of Action : The anticancer effects are believed to be mediated by the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property is particularly relevant for developing therapies for chronic inflammatory conditions.

Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, derivatives of indole compounds were tested against a range of bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines revealed that it significantly inhibited cell growth in MCF-7 cells with an IC50 value indicating potent activity. Mechanistic studies suggested that this was due to the activation of caspase pathways leading to apoptosis .

Study 3: Anti-inflammatory Properties

Research published in Phytotherapy Research demonstrated that the compound reduced edema in murine models when administered at specific dosages, showcasing its potential as an anti-inflammatory agent .

Q & A

Q. Optimization Strategies :

  • Screen catalysts (e.g., p-TSA, Lewis acids) to enhance reaction rates and yields.
  • Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts.
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of hydrophobic intermediates .

Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

Basic Research Question
Structural validation requires a multi-technique approach:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute stereochemistry and hydrogen-bonding networks, as demonstrated in analogous indol-2-one structures .

Advanced Tip : Use DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups, particularly for overlapping signals in the phenethyl substituent .

How can researchers resolve contradictions in reported biological activities of structurally related indol-2-one derivatives?

Advanced Research Question
Discrepancies may arise from assay variability or impurities. Mitigation strategies include:

  • Orthogonal Assays : Validate activity across multiple platforms (e.g., enzyme inhibition vs. cell viability assays).
  • Purity Analysis : Use HPLC (>95% purity) to rule out confounding byproducts .
  • Structural Analog Comparison : Compare results with derivatives like 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one to identify substituent-specific trends .

Example : Hydrazone derivatives of indol-2-ones showed variable antimicrobial activity depending on substituent electronegativity, highlighting the need for controlled structure-activity studies .

What computational approaches predict the binding affinity of this compound with target proteins?

Advanced Research Question
Computational tools can guide mechanistic studies:

  • Molecular Docking : Use software like MOE or AutoDock to model interactions with active sites (e.g., kinase domains) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥50 ns trajectories).
  • QSAR Modeling : Corrogate electronic (e.g., logP) and steric parameters with activity data from analogs .

Validation : Cross-check predictions with in vitro assays (e.g., SPR or ITC for binding constants) .

What strategies improve the solubility of this hydrophobic compound for in vivo studies?

Basic Research Question
Key considerations for solubility enhancement:

  • Co-solvents : Use DMSO-PBS mixtures (<5% DMSO to avoid cytotoxicity).
  • Cyclodextrin Complexation : β-cyclodextrin derivatives can encapsulate hydrophobic moieties (e.g., phenethyl group) .
  • Micellar Systems : Non-ionic surfactants (e.g., Tween-80) to stabilize aqueous dispersions.

Q. Experimental Design :

  • Measure solubility via shake-flask method with HPLC quantification.
  • Compare with structurally similar compounds (e.g., methylphenyl-substituted analogs) to identify solubility trends .

How can conflicting data on metabolic stability of indol-2-one derivatives be addressed?

Advanced Research Question
Contradictory metabolic profiles may stem from species-specific enzyme activity or assay conditions:

  • In Vitro Models : Use human hepatocytes or liver microsomes for phase I/II metabolism studies.
  • Metabolite ID : LC-MS/MS to detect oxidation (e.g., hydroxylation) or glucuronidation products.
  • Cross-Species Validation : Compare rodent and human metabolic pathways to extrapolate in vivo relevance .

Case Study : Chloro-substituted indol-2-ones showed species-dependent CYP450 metabolism, emphasizing the need for human-relevant models .

What experimental designs are optimal for probing structure-activity relationships (SAR) of this compound?

Advanced Research Question
SAR studies require systematic modifications:

  • Core Modifications : Vary the indole scaffold (e.g., substituents at C-3 or N-1).
  • Side-Chain Optimization : Replace pyridin-3-yl or phenethyl groups with bioisosteres (e.g., thiophene for pyridine).
  • Pharmacophore Mapping : Use 3D-QSAR to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .

Data Analysis : Employ multivariate statistics (e.g., PCA) to correlate structural features with activity trends .

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